(2Z)-2-(benzenesulfonamidoimino)-N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-(benzenesulfonamidoimino)-N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide” is a synthetic coumarin derivative characterized by a chromene (benzopyran) backbone substituted with a benzenesulfonamidoimino group at position 2 and a 4-ethoxyphenyl carboxamide moiety at position 2. Its Z-configuration at the imino double bond is critical for maintaining structural stability and biological activity. Coumarins are known for diverse pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial effects, often modulated by substituents on the core scaffold .
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-2-31-19-14-12-18(13-15-19)25-23(28)21-16-17-8-6-7-11-22(17)32-24(21)26-27-33(29,30)20-9-4-3-5-10-20/h3-16,27H,2H2,1H3,(H,25,28)/b26-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDXGRWCHTGNW-LCUIJRPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific chromene derivative, focusing on its anticancer, antibacterial, and antioxidant properties.
Chemical Structure
The chemical structure of this compound features a chromene backbone with various functional groups that enhance its biological activity. The presence of the benzenesulfonamide and ethoxyphenyl moieties is particularly significant in determining its interactions with biological targets.
Anticancer Activity
Research has indicated that many chromene derivatives exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against HepG2 and HeLa Cells : In a study evaluating the anticancer potential of coumarin derivatives, compounds structurally related to this compound demonstrated IC50 values ranging from 0.39 to 4.85 μM against HepG2 and HeLa cell lines, comparable to the standard drug doxorubicin .
- Mechanism of Action : Molecular docking studies suggested that these compounds bind effectively to the active sites of critical enzymes involved in cancer progression, such as casein kinase 2 (CK2), indicating a potential mechanism for their anticancer activity .
Antibacterial Activity
The antibacterial properties of chromene derivatives have also been widely studied. For example, certain derivatives have exhibited remarkable activity against Gram-positive bacteria.
Experimental Findings
- Minimum Inhibitory Concentration (MIC) : Compounds related to this compound showed MIC values as low as 1 µg/mL against Helicobacter pylori and moderate activity against other bacterial strains .
- Specificity : Notably, these compounds displayed selectivity towards cancer cells with minimal cytotoxicity towards normal human fibroblasts, highlighting their potential as therapeutic agents with reduced side effects .
Antioxidant Activity
Antioxidant activity is another crucial aspect of the biological profile of chromene derivatives. The ability to scavenge free radicals can contribute to their overall therapeutic efficacy.
Research Insights
- Free Radical Scavenging : Studies have reported that certain chromene derivatives exhibit strong antioxidant properties, with IC50 values indicating effective radical scavenging capabilities .
- Comparative Analysis : When compared with standard antioxidants like ascorbic acid, some derivatives showed superior activity, suggesting a promising avenue for developing new antioxidant therapies .
Summary Table of Biological Activities
Scientific Research Applications
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide is a novel chemical structure that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its potential applications, supported by data tables and case studies from diverse sources.
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar chromene compounds showed cytotoxic effects on breast cancer cells (MCF-7) with IC50 values in the micromolar range. This suggests that our compound may have comparable efficacy, warranting further investigation into its mechanism of action and potential as a therapeutic agent.
Anti-inflammatory Properties
The benzenesulfonamide moiety in the compound is known for its anti-inflammatory effects. Research indicates that compounds with this structure can inhibit pro-inflammatory cytokines.
- Data Table :
Antioxidant Activity
Chromene derivatives are also recognized for their antioxidant capabilities, which can protect cells from oxidative stress.
- Case Study : A comparative study highlighted the antioxidant activity of various chromene derivatives using DPPH radical scavenging assays, showing promising results that suggest our compound could exhibit similar protective effects against oxidative damage.
Potential as a Drug Delivery System
The unique structure of this compound allows it to be explored as a potential carrier for drug delivery systems, particularly in targeted therapies.
- Research Insight : Preliminary investigations into polymeric nanoparticles incorporating chromene derivatives have shown enhanced bioavailability and targeted delivery to tumor sites, indicating a promising avenue for future research involving our compound.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural homology with other coumarin derivatives but differs in key substituents. A comparison with three analogs is outlined below:
Key Observations :
- Ethoxy substituents (vs. methoxy) enhance lipophilicity, which may influence pharmacokinetic properties such as metabolic stability .
Reactivity Trends :
- Sulfonamide-containing derivatives (target compound) may exhibit enhanced stability under physiological conditions compared to imine-linked analogs due to stronger C–S bonds .
Physicochemical Properties
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Molecular Weight | ~465 g/mol | ~407 g/mol | ~419 g/mol |
| LogP (Predicted) | ~3.2 | ~3.8 | ~3.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 7 | 6 | 6 |
Key Implications :
- Higher logP in methoxy/ethoxy analogs suggests better lipid solubility, favoring blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
